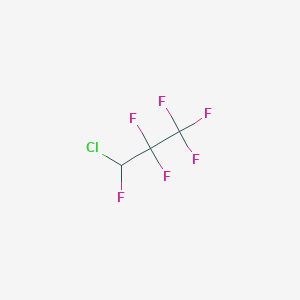

3-Chloro-1,1,1,2,2,3-hexafluoropropane

Description

Research Significance and Academic Relevance of Fluorinated Propanes in Chemical Science

Fluorinated propanes, including 3-Chloro-1,1,1,2,2,3-hexafluoropropane, are of significant interest to the scientific community. Research into these compounds is driven by the need for effective and environmentally acceptable refrigerants, solvents, and blowing agents. wikipedia.orggoogle.com

The unique properties of fluorinated propanes, stemming from the strong carbon-fluorine bond, make them valuable in various applications. For instance, their thermodynamic properties are crucial for their use as refrigerants and heat transfer media. wikipedia.org Furthermore, their chemical stability and low flammability are desirable traits in many industrial processes. wikipedia.org

Recent research has explored the use of fluorinated compounds in advanced materials. For example, fluorinated metal-organic frameworks have shown promise in gas separation processes, such as the challenging separation of propane (B168953) and propene. nih.gov The introduction of fluorine atoms can enhance the material's selectivity and performance under various conditions. nih.gov

The synthesis of specific isomers of fluorinated propanes is also an active area of research. google.com Developing cost-effective and environmentally friendly production methods is a key objective. google.comgoogle.com For example, processes for producing 1,1,1,2,2,3-hexafluoropropane (B3042771) (HFC-236cb) from the reaction of tetrafluoroethylene (B6358150) and difluoromethane (B1196922) have been investigated. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 422-57-1 epa.gov |

| Molecular Formula | C3HClF6 epa.gov |

| Molecular Weight | 186.48 g/mol epa.gov |

| Synonym | HCFC-226ca epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,1,1,2,2,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFSJRPTJJPPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455371 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-57-1 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research Applications of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane in Chemical Science and Engineering

Research into Refrigeration and Heat Transfer Systems for Scientific Equipment

The thermodynamic properties of 3-Chloro-1,1,1,2,2,3-hexafluoropropane, also known as HCFC-226ca, make it a subject of research for specialized refrigeration and heat transfer applications in scientific and industrial equipment. Its boiling point and vapor pressure are critical parameters in designing cooling cycles for such systems.

Researchers are investigating its performance as a refrigerant, often in comparison to or as a component in mixtures with other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). meiersupply.comscribd.commeiersupply.com The efficiency of a refrigerant is determined by its thermodynamic cycle, which is influenced by its heat capacity, enthalpy of vaporization, and critical temperature and pressure. meiersupply.comscribd.commeiersupply.com

Studies into the thermodynamic properties of related compounds, such as HCFC-123 and HCFC-124, often utilize the Modified Benedict-Webb-Rubin (MBWR) equation of state to model their behavior with high accuracy over a wide range of temperatures and pressures. meiersupply.comscribd.commeiersupply.com This modeling is crucial for predicting the performance of refrigerants in complex systems. The National Institute of Standards and Technology (NIST) provides extensive databases of these properties for many refrigerants, which are essential for such research. meiersupply.comscribd.commeiersupply.com

Investigation of Blowing Agent Technologies for Advanced Foams and Polymers

This compound is being explored as a blowing agent in the production of advanced foams and polymers. Blowing agents are crucial in creating the cellular structure of foams used in insulation, packaging, and other applications. The choice of blowing agent affects the foam's density, thermal conductivity (k-factor), and mechanical properties. acrcarbon.orgornl.gov

Research in this area focuses on finding replacements for older blowing agents with high ozone depletion potential (ODP) or global warming potential (GWP). acrcarbon.org While HCFCs like this compound have a lower ODP than the chlorofluorocarbons (CFCs) they replaced, they are still subject to phase-out under international agreements. faa.gov Therefore, much of the current research is directed towards hydrofluoroolefins (HFOs) and other next-generation blowing agents. acrcarbon.orghoneywell.com

Studies have investigated the use of various hydrochlorofluoroolefins (HCFOs) and HFOs, sometimes in azeotropic mixtures, to optimize the properties of polyurethane and polyisocyanurate foams. google.comepa.gov The solubility of the blowing agent in the polyol mixture is a key factor for producing high-quality foams. google.com

Academic Studies on Fire Suppression Mechanisms and Non-Halon Alternatives

The search for effective and environmentally friendly fire suppressants has been a major driver of research since the phase-out of halons under the Montreal Protocol. firesystems.netculturalheritage.orgunep.org Halons were highly effective due to their ability to chemically interrupt the combustion process. culturalheritage.org

Research into alternatives has included hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and other chemical agents. faa.gov These compounds primarily suppress fire by absorbing heat and, to some extent, through chemical inhibition. nih.govnih.gov For instance, studies on HFC-236fa (1,1,1,3,3,3-hexafluoropropane) have shown that it suppresses ignition by absorbing heat and interrupting chemical reactions in the flame. nih.govnih.gov The primary fire-extinguishing mechanism for many fluorine-containing agents is the removal of active radicals like H and OH from the flame. researchgate.net

Exploration as Carrier Gases and Sterilant Carriers in Analytical and Medical Research

In specialized research applications, inert and non-reactive gases are required as carrier fluids or for sterilization processes. Some fluorinated hydrocarbons have been considered for these roles due to their chemical stability.

For example, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) has been identified for use as a sterilant carrier. wikipedia.orgnih.gov The carrier gas must be able to transport the sterilizing agent effectively without reacting with it or the materials being sterilized. In analytical chemistry, carrier gases are used in techniques like gas chromatography to transport the sample through the analytical column. The choice of carrier gas can influence the separation and detection of the analytes.

Environmental Research and Atmospheric Chemistry of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane

Ozone Depletion Potential (ODP) and Stratospheric Impact Studies

3-Chloro-1,1,1,2,2,3-hexafluoropropane (HCFC-226ca) is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as transitional substitutes for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). The presence of a chlorine atom in the HCFC-226ca molecule means it has the potential to contribute to the depletion of the stratospheric ozone layer. However, the inclusion of hydrogen in its structure significantly mitigates this potential compared to CFCs.

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to cause ozone degradation, with trichlorofluoromethane (B166822) (CFC-11) assigned a reference value of 1.0. For HCFC-226ca, the ODP has been determined to be 0.013 . This low value is attributed to the presence of C-H bonds, which make the molecule susceptible to degradation in the troposphere, primarily through reactions with the hydroxyl radical (OH). This tropospheric removal process reduces the amount of chlorine that can reach the stratosphere, where the ozone layer is located. In the stratosphere, the chlorine released from the breakdown of any remaining HCFC-226ca can participate in catalytic ozone destruction cycles.

Table 1: Ozone Depletion Potential of HCFC-226ca

| Compound | ODP |

|---|---|

| This compound (HCFC-226ca) | 0.013 |

Global Warming Potential (GWP) and Contributions to Climate Change Research

While having a low ODP, HCFC-226ca is a potent greenhouse gas. Its contribution to climate change is quantified by its Global Warming Potential (GWP), a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. ccacoalition.org

The GWP of HCFC-226ca varies depending on the timeframe considered, reflecting its atmospheric lifetime. Over a 20-year period, its GWP is 1813, while over a 100-year period, it is 504. ccacoalition.org These values indicate that, on a per-mass basis, HCFC-226ca is a significantly more powerful greenhouse gas than CO2 over these time scales. The radiative efficiency (RE) of HCFC-226ca, which is a measure of the direct radiative forcing per unit change in atmospheric concentration, is 0.285 W m⁻² ppb⁻¹. ccacoalition.org

Table 2: Global Warming Potential and Radiative Efficiency of HCFC-226ca

| Metric | Value |

|---|---|

| GWP (20-year) | 1813 |

| GWP (100-year) | 504 |

| Radiative Efficiency (W m⁻² ppb⁻¹) | 0.285 |

Atmospheric Lifetime and Degradation Pathway Investigations in the Troposphere and Stratosphere

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. For HCFC-226ca, the global atmospheric lifetime is estimated to be 5.47 years . This is a composite of its lifetime in different atmospheric layers. The tropospheric atmospheric lifetime is 5.80 years , while the stratospheric atmospheric lifetime is significantly longer at 98.0 years . ccacoalition.org

The primary degradation pathway for HCFC-226ca in the troposphere is its reaction with the hydroxyl radical (OH). This reaction initiates a series of chemical transformations that ultimately break down the molecule. Due to its relatively short tropospheric lifetime, a significant portion of emitted HCFC-226ca is destroyed before it can be transported to the stratosphere. In the stratosphere, the remaining HCFC-226ca is primarily removed by photolysis (breakdown by ultraviolet radiation) and, to a lesser extent, by reaction with electronically excited oxygen atoms (O(¹D)).

Table 3: Atmospheric Lifetimes of HCFC-226ca

| Atmospheric Layer | Lifetime (years) |

|---|---|

| Global | 5.47 |

| Tropospheric | 5.80 |

| Stratospheric | 98.0 |

Photochemical Reactivity and Tropospheric Ozone Formation Dynamics

The photochemical reactivity of a volatile organic compound (VOC) in the troposphere can contribute to the formation of ground-level ozone, a major component of smog and a harmful air pollutant. The potential for a compound to form tropospheric ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). bris.ac.ukresearchgate.net This value is relative to a reference compound, typically ethene.

Environmental Fate and Transport Modeling within Atmospheric Compartments

Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments, including the atmosphere. confex.comresearchgate.net These models integrate data on a compound's physical and chemical properties, emission rates, and atmospheric conditions to simulate its movement and transformation.

For this compound, specific fate and transport modeling studies are not widely available in the public domain. However, based on its known properties, its atmospheric fate would be governed by the following processes:

Emission and Dispersion: Following its release, HCFC-226ca would be dispersed in the troposphere by winds and atmospheric mixing.

Tropospheric Degradation: As established, the primary sink for HCFC-226ca is its reaction with OH radicals in the troposphere. This process limits its accumulation and transport to the stratosphere.

Long-Range Transport: Due to its atmospheric lifetime of several years, HCFC-226ca can undergo long-range transport, leading to its distribution far from emission sources.

Stratospheric Transport and Degradation: A fraction of the emitted HCFC-226ca will be transported to the stratosphere, where it has a much longer lifetime. In this region, it will eventually be broken down by photolysis, releasing its chlorine atom.

Deposition: The degradation products of HCFC-226ca, such as halogenated aldehydes and acids, are generally more water-soluble and can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition.

Modeling the atmospheric fate of HCFC-226ca would typically involve the use of chemical transport models (CTMs) that incorporate detailed chemical mechanisms and meteorological data to simulate these processes on a regional or global scale. nih.gov

Advanced Analytical Techniques for Characterization of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds like 3-Chloro-1,1,1,2,2,3-hexafluoropropane. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both quantifying the main component and identifying unknown impurities.

In a typical GC analysis, the sample is vaporized and transported by a carrier gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. For fluorinated hydrocarbons, specialized columns, such as those with a trifluoropropyl stationary phase, can enhance separation.

GC-MS combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. This is particularly useful for identifying isomers and other structurally similar impurities that may co-elute or have similar retention times in GC. nih.gov

For instance, in the analysis of related fluorinated propanes, GC-MS has been instrumental. nih.govdtic.mil Methods have been developed for the determination of trace levels of related compounds, such as 3-chloropropane-1,2-diol, where GC-MS with derivatization is used to achieve high sensitivity and selectivity. agriculturejournals.czshimadzu.comresearchgate.net The use of a deuterated internal standard in such analyses helps to ensure accuracy and precision. agriculturejournals.cz

Table 1: Typical GC-MS Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Value |

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 35-500 amu |

High-Performance Liquid Chromatography (HPLC) for Analysis of Related Fluorinated Compounds and Impurities

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing a broader range of non-volatile or thermally labile impurities that may be present in this compound. Fluorinated phases in reversed-phase HPLC can offer unique selectivity for halogenated compounds. chromatographyonline.com

HPLC separates components based on their distribution between a liquid mobile phase and a solid stationary phase. For fluorinated compounds, columns with fluorinated stationary phases, such as perfluorophenyl or perfluoroalkyl phases, can provide enhanced retention and selectivity. chromatographyonline.com This is because of the unique interactions, including dipole-dipole and fluorous-fluorous interactions, between the fluorinated analytes and the stationary phase. chromatographyonline.com

The development of HPLC methods for the determination of impurities is a critical aspect of quality control in the pharmaceutical and chemical industries. nih.govnih.gov For instance, HPLC methods have been developed to determine impurities like (2RS)-3-hydroxypropane-1,2-diyl dinitrate and 2-hydroxypropane-1,3-diyl dinitrate in related compounds. nih.gov These methods are validated for their specificity, precision, accuracy, and linearity. nih.gov In some cases, HPLC is coupled with a refractive index (RI) detector for the quantification of impurities that lack a UV chromophore. internationaljournalssrg.org

For the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), which includes many fluorinated compounds, LC-MS/MS (liquid chromatography-tandem mass spectrometry) is a highly sensitive and selective tool. chromatographyonline.com This technique allows for the detection and quantification of trace-level impurities. chromatographyonline.com

Table 2: Example HPLC Conditions for Fluorinated Compound Analysis

| Parameter | Value |

| Column | Fluorinated stationary phase (e.g., C8-Fluoro), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV at 210 nm or Refractive Index (RI) |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Halogenated Propanes

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of halogenated propanes like this compound.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is particularly powerful, as the fluorine nucleus is NMR-active and provides distinct signals for each unique fluorine environment in the molecule. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, making it possible to distinguish between isomers and determine the precise connectivity of atoms. youtube.com For instance, the presence of an electron-withdrawing chlorine atom will cause a downfield shift for adjacent protons in the ¹H NMR spectrum.

Table 3: Characteristic Spectroscopic Data for Halogenated Alkanes

| Technique | Functional Group | Characteristic Absorption/Chemical Shift |

| ¹H NMR | H on a carbon adjacent to Cl | ~3.5 ppm |

| ¹³C NMR | Carbon bonded to F | ~70-90 ppm |

| ¹⁹F NMR | Varies greatly depending on structure | - |

| IR Spectroscopy | C-F Stretch | 1400-1000 cm⁻¹ (strong) |

| IR Spectroscopy | C-Cl Stretch | 800-600 cm⁻¹ (strong) |

Method Development for Trace Impurity Determination in Fluorinated Systems

The detection and quantification of trace impurities in fluorinated systems like this compound is critical for ensuring product quality and safety. The development of robust and sensitive analytical methods is therefore a key area of research.

Method development often involves a multi-technique approach to identify and quantify a wide range of potential impurities. This can include volatile organic compounds, non-volatile residues, and elemental impurities. For volatile impurities, gas chromatography is often the method of choice. google.com For less volatile or thermally unstable impurities, HPLC is more suitable. nih.gov

A significant challenge in trace analysis is the potential for matrix effects, where the bulk compound interferes with the detection of the impurity. To overcome this, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be employed to isolate and concentrate the impurities before analysis. agriculturejournals.cz

For the determination of total fluorine content, combustion ion chromatography can be used as a mass balance approach to identify the presence of unknown fluorinated compounds. nih.gov Furthermore, the development of non-targeted analysis methods using techniques like HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) allows for the screening of a wide range of fluorinated compounds, even those that are not easily ionized by conventional methods. nih.gov

The validation of these analytical methods according to guidelines from organizations like the International Council for Harmonisation (ICH) is essential to ensure their accuracy, precision, specificity, and robustness. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Elucidating Reaction Mechanisms and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and energetic profiles of halogenated hydrocarbons. These methods allow for the detailed examination of chemical reactions, including the identification of transition states and the calculation of activation energies.

For instance, in the context of the combustion inhibition of similar molecules like 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), transition state theory is used to analyze reaction kinetics. nih.gov Such studies reveal that these compounds tend to undergo endothermic reactions when they dissociate. nih.gov The primary mechanism of inhibition is often dominated by the abstraction of a hydrogen atom by a hydroxyl radical (OH). nih.gov

Below is a table summarizing key energetic data for reactions involving a related hexafluoropropane, which provides a comparative basis for understanding the reactivity of 3-Chloro-1,1,1,2,2,3-hexafluoropropane.

| Reaction/Process | Activation Energy (kcal·mol⁻¹) | Notes |

| Fluorine atom transfer from terminal to central carbon in HFC-236fa | 123.9 | Results in the formation of 1,1,1,2-tetrafluoroethane (B8821072) and difluoro-λ²-methane. nih.gov |

| Central methylene (B1212753) elimination in HFC-236fa | Higher than fluorine transfer | Indicates this reaction is less competitive. nih.gov |

Molecular Dynamics Simulations and Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions. These simulations are crucial for understanding the properties of liquids and condensed phases.

MD simulations of similar molecules, such as 1,1,1,2-tetrafluoroethane (HFA-134a), have been used to create detailed datasets of atomic interactions. nih.gov These simulations utilize force fields like the generalized Amber force field to calculate the forces between atoms. arxiv.org The output of these simulations provides insights into the structural behavior of molecules in the liquid phase, including the nature of hydrogen bonds and induced-dipole interactions. nih.gov

The process often involves setting up a simulation box with a number of molecules and running the simulation at specific temperatures. arxiv.org The trajectories of the atoms are then analyzed to understand how the molecules interact with each other. This information is valuable for comparing the behavior of different halogenated hydrocarbons and for understanding their role in various applications. nih.gov

Thermodynamic Property Prediction and Equation of State Development for Halogenated Hydrocarbons

The prediction of thermodynamic properties is a critical application of computational chemistry for halogenated hydrocarbons. Various models and methods are used to estimate properties like enthalpy of formation, heat capacity, and entropy. worldscientific.comnist.gov

One approach involves using computer programs like SPARC, which are based on chemical structure theory to calculate molecular properties. worldscientific.com These programs break down molecules into functional units and use perturbation theory to quantify the effects of different structural components. worldscientific.com For a large set of halogenated hydrocarbons, such methods have shown good accuracy, with a root mean square deviation of 5.18 kJ mol⁻¹ for enthalpy of formation. worldscientific.com

Another important area is the development of equations of state to describe the relationship between pressure, volume, and temperature. For halogenated hydrocarbons, models are developed to predict properties like thermal conductivity in both saturated and compressed liquid states. bohrium.com These models often require parameters such as critical temperature, critical density, and molecular weight. bohrium.com The introduction of terms related to particle density can improve the accuracy of these predictions for halogenated hydrocarbons compared to normal hydrocarbons. bohrium.com

Group contribution methods, sometimes combined with neural networks, are also used to predict critical properties and ideal gas heat capacity for fluids containing chlorine and fluorine. researchgate.net These models have demonstrated a significant reduction in prediction errors compared to other methods. researchgate.net

Below is a table showing the average absolute relative deviation for predicted properties of halogenated hydrocarbons using a new model compared to experimental data. bohrium.com

| Property | Average Absolute Relative Deviation (%) |

| Thermal conductivity of n-alkanes | 1.74 |

| Thermal conductivity of halogenated and isomeric hydrocarbons | 3.03 |

Quantitative Structure-Property Relationship (QSPR) and Molecular Similarity Approaches in Haloalkane Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical or chemical properties. These approaches are widely used in the study of haloalkanes to predict their behavior and guide the design of new compounds with desired characteristics. selfstudys.comscribd.com

The fundamental principle of QSPR is that the properties of a chemical are a function of its molecular structure. By developing mathematical relationships between structural descriptors and experimental data, it is possible to predict the properties of new or untested compounds. This is particularly useful for screening large numbers of molecules for specific applications.

Molecular similarity approaches are also employed to compare and classify haloalkanes. These methods quantify the similarity between molecules based on their structural and electronic features. This information can be used to identify compounds with similar properties or to understand the structure-activity relationships within a class of molecules.

Conformational Analysis and Molecular Structure Optimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformations is essential for predicting its physical and chemical properties.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and to identify the most stable structures. This process, known as molecular structure optimization, involves finding the geometry of the molecule that corresponds to a minimum on the potential energy surface.

The optimized molecular structure provides valuable information about bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For example, the dihedral angle of the biphenyl (B1667301) group in a liquid crystal molecule has been studied using MD simulations to understand its chirality. arxiv.org

Emerging Research Directions and Future Perspectives for 3 Chloro 1,1,1,2,2,3 Hexafluoropropane

Development of Novel Fluorinated Propane (B168953) Derivatives with Tuned Chemical Properties

The development of new fluorinated propane derivatives is a significant area of research, aimed at creating compounds with precisely tailored properties for specific applications. While 3-Chloro-1,1,1,2,2,3-hexafluoropropane is one of many possible isomers, the broader class of hexafluoropropanes serves as a platform for chemical innovation.

Research has demonstrated the potential of hydrofluorocarbons like 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea) as starting materials for producing other valuable chemicals. For instance, HFC-236ea has been described as a precursor for the production of 1,1,1,2,3-pentafluoropropene. This type of transformation highlights a key research direction: using existing fluorinated propanes as building blocks for next-generation materials, such as new refrigerants, solvents, or monomers for fluoropolymers. The goal is to fine-tune properties like boiling point, heat transfer capability, and chemical reactivity by strategically modifying the molecular structure of the parent propane derivative.

Advances in Catalysis for Sustainable Synthesis and Transformations of Halogenated Compounds

The synthesis and transformation of halogenated compounds like HCFC-226ca are undergoing a revolution thanks to advances in catalysis. The focus is on creating more sustainable, efficient, and selective chemical processes.

Biocatalysis: A promising frontier is the use of enzymes, particularly halogenases, to perform halogenation reactions. researchgate.net These enzymes can introduce halogen atoms into molecules with high selectivity under mild, ambient conditions, which is a key principle of green chemistry. researchgate.netresearchgate.net Flavin-dependent halogenases (FDHs) are of particular interest for their ability to catalyze these reactions without the need for harsh reagents or conditions. researchgate.netnih.gov The use of such biocatalysts could significantly reduce the energy consumption and hazardous waste associated with traditional chemical synthesis. nih.govnih.gov

Homogeneous and Heterogeneous Catalysis: Alongside biocatalysis, research into advanced homogeneous and heterogeneous catalysts continues to yield significant progress. nih.gov Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are being used to design and understand catalysts at a fundamental level, leading to improved selectivity and efficiency. nih.gov For example, iron-based complexes are being explored as sustainable alternatives to precious metal catalysts for certain organic transformations. diva-portal.org In the context of fluorinated propanes, catalysts based on trivalent chromium or antimony pentafluoride have been used in synthesis processes. google.com Future research aims to develop catalysts that are not only highly active and selective but also recyclable and derived from abundant, non-toxic materials.

Research into Mitigation Strategies for Environmental Impact in Industrial and Research Processes

Given that fluorinated propanes can be potent greenhouse gases, a critical area of research focuses on mitigating their environmental impact. mdpi.comresearchgate.net The atmospheric lifetime of HCFC-226ca is estimated at 5.47 years, and it has an Ozone Depletion Potential (ODP) of 0.013. noaa.gov

Mitigation strategies generally follow a hierarchical approach:

Elimination and Substitution: The most preferred strategy is to replace high-impact compounds with less harmful alternatives where possible. mdpi.com Research into new refrigerants and solvents with lower Global Warming Potentials (GWP) is a direct response to this need.

Minimization of Use: Optimizing processes to use smaller quantities of these chemicals without compromising performance is another key goal.

Emission Control and Destruction: For emissions that cannot be eliminated, "end-of-pipe" technologies are crucial. mdpi.com Research is ongoing into advanced techniques for capturing and either recycling or destroying fluorinated gases. mdpi.com Methods like thermal oxidation or gasification can be effective but must be carefully managed to prevent the formation of harmful by-products. mdpi.commdpi.com Furthermore, developing efficient separation and purification techniques, such as distillation or adsorption, is vital for recycling and reclaiming used fluorinated compounds, fitting within a circular economy model. researchgate.net

Integration of this compound Chemistry with Green Chemistry Principles

The principles of green chemistry provide a framework for making the entire lifecycle of chemicals like HCFC-226ca more sustainable. diva-portal.org This integration is a central theme in modern chemical research.

Key aspects of this integration include:

Atom Economy and Waste Prevention: Developing synthetic routes with high selectivity and yield minimizes the production of unwanted by-products. The use of highly selective catalysts, both chemical and biological, is fundamental to this goal. researchgate.netnih.gov

Safer Chemical Synthesis: This involves moving away from hazardous reagents and solvents. The use of enzymatic halogenations, for example, replaces the need for highly reactive and hazardous molecular halogens. nih.gov

Design for Energy Efficiency: Catalytic processes that operate at lower temperatures and pressures significantly reduce energy consumption compared to traditional high-temperature synthesis methods. nih.govnih.gov

Use of Renewable Feedstocks: While not yet prevalent for fluorinated compounds, a long-term goal of green chemistry is to derive chemicals from renewable biological sources rather than fossil fuels.

Catalysis: As detailed in section 7.2, catalysis is a cornerstone of green chemistry, enabling more efficient, selective, and less wasteful chemical production. diva-portal.org

The table below summarizes how emerging research directions align with core green chemistry principles.

| Research Direction | Relevant Green Chemistry Principles |

| Novel Fluorinated Derivatives | Design for Function, Safer Chemicals |

| Advanced Catalysis | Catalysis, Energy Efficiency, Waste Prevention, Safer Solvents & Auxiliaries |

| Environmental Mitigation | Pollution Prevention, Accident Prevention |

| Enzymatic Halogenation | Use of Renewable Feedstocks (enzymes), Safer Chemistry, Energy Efficiency |

Table of Compounds

Q & A

Q. What are the established synthesis routes for 3-Chloro-1,1,1,2,2,3-hexafluoropropane, and what catalysts are typically employed?

Methodological Answer: Synthesis often involves halogen exchange reactions using chromium-based catalysts. For example, 1,1,1,3,3,3-hexachloropropane can react with hydrogen fluoride (HF) in the presence of chromium(III) chloride (CrCl₃) to yield fluorinated derivatives . A comparative analysis of methods is provided below:

| Method | Catalyst | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Halogen exchange (Cl → F) | CrCl₃ | ~70% | High-pressure reactor, 120–150°C | |

| Fluorination of chloroalkanes | SbCl₅/Cr₂O₃ | 60–65% | Gas-phase reaction, excess HF |

Note: Catalyst selection impacts reaction efficiency and byproduct formation. Chromium-based systems are preferred for their stability under fluorination conditions .

Q. What are the primary applications of this compound in research contexts?

Methodological Answer: While commercial applications (e.g., refrigerants) are restricted due to ozone-depleting potential, research uses include:

- Dielectric gas studies : Comparative analysis of dielectric strength against sulfur hexafluoride (SF₆) .

- Fire suppression agent development : Evaluation of flame inhibition mechanisms in controlled combustion experiments .

- Thermodynamic modeling : Used as a reference compound for calculating Gibbs free energy in fluorocarbon systems .

Q. How is this compound regulated under international environmental agreements?

Methodological Answer: Classified as a hydrochlorofluorocarbon (HCFC), it is regulated under the Montreal Protocol due to ozone-depletion potential (ODP) and under the Kyoto Protocol for global warming potential (GWP). Key regulatory thresholds:

- ODP : ~0.02 (relative to CFC-11 = 1.0) .

- GWP : Estimated 1,500–2,000 (100-year horizon) . Researchers must comply with usage quotas and disposal guidelines outlined in Annex C of the Montreal Protocol .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., heat capacity) be resolved for this compound?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., calorimetry vs. computational models). Recommended steps:

- Experimental validation : Use adiabatic calorimetry for liquid-phase measurements .

- Computational cross-check : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data . Example data for related compounds:

| Compound | Heat Capacity (J/mol·K) | Measurement Method | Reference |

|---|---|---|---|

| HFC-227ea | 245.3 ± 2.1 | Adiabatic calorimetry | |

| HFC-236cb | 230.5 ± 1.8 | DFT (B3LYP) |

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) for halogenated byproducts .

- NMR spectroscopy : ¹⁹F NMR at 470 MHz resolves structural isomers (e.g., distinguishing 2-chloro vs. 3-chloro derivatives) .

- IR spectroscopy : Peaks at 1,150–1,250 cm⁻¹ (C-F stretch) and 700–750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated degradation studies?

Methodological Answer: Degradation pathways involve:

- C-Cl bond cleavage : Initiated by UV photolysis (λ = 254 nm), producing chlorofluorocarbon radicals .

- Radical recombination : Forms stable intermediates like CF₃CF₂Cl, observed via time-resolved electron paramagnetic resonance (EPR) . Key Finding : Degradation rates are pH-dependent in aqueous systems, with faster hydrolysis under alkaline conditions (k = 1.2 × 10⁻⁴ s⁻¹ at pH 12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.